3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid
Overview
Description
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.173 g/mol. This compound is part of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-5-methylisoxazole-4-carboxylic acid with suitable reagents to form the desired isoxazole ring structure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid is used to study enzyme inhibition and receptor binding. It can act as a probe to understand biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
5-Methylisoxazole-3-carboxylic acid
3-Methylisoxazole-4-carboxylic acid
5-Methyl-3-isoxazolamine
Uniqueness: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid is unique due to its specific structural features, which include two isoxazole rings with methyl groups at specific positions. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-4-3-6(11-14-4)8-7(9(12)13)5(2)10-15-8/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPDKJMOPNMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372538 | |
Record name | 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849066-63-3 | |
Record name | 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5-Dimethyl-3,5'-biisoxazole-4'-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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